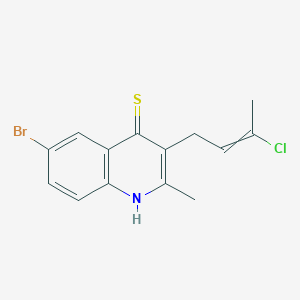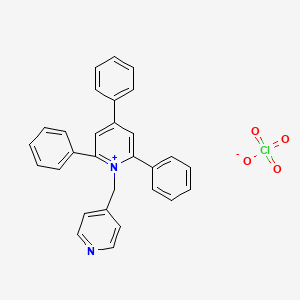
Methyl 3-amino-3-(naphthalen-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-(naphthalen-2-yl)propanoate is an organic compound with the molecular formula C14H15NO2. This compound is known for its unique structure, which includes a naphthalene ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(naphthalen-2-yl)propanoate typically involves the reaction of naphthalene derivatives with amino acids or their esters. One common method includes the esterification of 3-amino-3-naphthalen-2-ylpropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(naphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Methyl 3-amino-3-(naphthalen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(naphthalen-2-yl)propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-phenylpropanoate
- Methyl 3-amino-3-(2-naphthyl)propanoate
- Methyl 3-amino-3-(1-naphthyl)propanoate
Uniqueness
Methyl 3-amino-3-(naphthalen-2-yl)propanoate is unique due to its specific naphthalene ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific chromophoric or electronic characteristics.
Properties
CAS No. |
618109-85-6 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 |
IUPAC Name |
methyl 3-amino-3-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,9,15H2,1H3 |
InChI Key |
JFWNNOBLJXSMPG-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N |
Canonical SMILES |
COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.5]decan-4-one, 2-phenyl-](/img/structure/B1658597.png)

![N-[(E)-[3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B1658603.png)

![3-methyl-2-(4-methylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1658607.png)
![Hexanoic acid, 6-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B1658609.png)
![ethyl 4-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoate](/img/structure/B1658612.png)


![1-[5-[2,6-Di(propan-2-yl)phenoxy]pentyl]-4-methylpiperazine](/img/structure/B1658615.png)


![Benzenamine, 4-[(4-methylphenyl)sulfonyl]-N-phenyl-](/img/structure/B1658619.png)

